1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole
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Overview
Description
1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate specific reaction steps, and the entire process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s nitro and methoxy groups play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of signal transduction pathways and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share a similar triazole ring structure and are used in various applications, including as ligands in metal complexes.
Benzimidazole Derivatives: Known for their therapeutic potential, these compounds also feature aromatic rings with functional groups similar to those in 1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions .
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16N4O4/c1-12-18-11-20(19-12)16-8-5-14(21(22)23)9-17(16)25-10-13-3-6-15(24-2)7-4-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
ZEICUETXTGFVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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